2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide
Description
The compound 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide (Fig. 1) belongs to the 1,2,4-triazole acetamide class, characterized by a central triazole ring substituted with a pyridinyl group at position 5, an amino group at position 4, and a thioether-linked acetamide moiety. The 4-methoxyphenyl group on the acetamide distinguishes it from other derivatives .
Properties
IUPAC Name |
2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2S/c1-24-13-4-2-12(3-5-13)19-14(23)10-25-16-21-20-15(22(16)17)11-6-8-18-9-7-11/h2-9H,10,17H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AACDBJGJUSNEHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
573938-10-0 | |
| Record name | 2-((4-AMINO-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)-N-(4-MEO-PH)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using appropriate pyridine derivatives.
Thioether Formation: The triazole and pyridine intermediate can be reacted with a thiol compound to form the thioether linkage.
Acetamide Formation: Finally, the methoxyphenyl group is introduced through an acylation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the triazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyridine or methoxyphenyl rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, thiols).
Major Products
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Reduced triazole derivatives, amines, and alcohols.
Substitution: Halogenated or alkylated derivatives, depending on the reagents used.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide typically involves multi-step reactions starting from pyridine derivatives and triazole precursors. The structural analysis reveals that the compound features a thioether linkage and an acetamide group, which may contribute to its biological activities.
Antimicrobial Properties
Compounds within the 1,2,4-triazole class have demonstrated significant antimicrobial activity. For instance, derivatives of 1,2,4-triazoles have been reported to exhibit potent activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . The specific compound has shown promising results in preliminary studies for its ability to inhibit microbial growth.
Table 1: Summary of Antimicrobial Activity of Triazole Derivatives
| Compound Name | Target Organisms | MIC (μg/mL) | Reference |
|---|---|---|---|
| Triazole A | S. aureus | 0.5 | |
| Triazole B | E. coli | 1.0 | |
| 2-((...) | B. subtilis, P. aeruginosa | TBD | Current Study |
Anticancer Potential
Recent studies have indicated that triazole derivatives may possess anticancer properties. The mechanisms through which these compounds exert their effects include apoptosis induction and cell cycle arrest in cancer cells . The specific compound's structure may allow it to interact with various molecular targets involved in tumor progression.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study conducted by Gümrükçüoğlu et al., several novel triazole derivatives were synthesized and tested for antimicrobial activity. The results indicated that compounds with specific substitutions on the phenyl ring exhibited enhanced activity against resistant strains of bacteria . This underscores the potential of modifying the structure of 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide to improve its efficacy.
Case Study 2: Anticancer Activity
A recent investigation into the anticancer effects of triazole compounds revealed that certain derivatives could significantly reduce cell viability in various cancer cell lines. These studies suggest that the incorporation of specific functional groups can enhance the anticancer potential of triazoles .
Mechanism of Action
The mechanism of action of 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. It can also interact with cellular receptors or DNA, leading to changes in cellular function and gene expression. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
The compound is compared below with structurally related 1,2,4-triazole acetamides, focusing on substitutions, physicochemical properties, and biological activities.
Structural Variations and Physicochemical Properties
Key structural variations include:
- Pyridinyl substituent position : Pyridin-2-yl, pyridin-3-yl, or pyridin-4-yl.
- Triazole ring substituents: Amino, allyl, ethyl, or phenyl groups.
- Acetamide modifications : Methoxyphenyl, nitrophenyl, or halogenated aryl groups.
Table 1: Physicochemical Properties of Selected 1,2,4-Triazole Acetamides
Key Observations :
- Pyridin-4-yl derivatives (e.g., target compound, 5o) often exhibit higher melting points compared to pyridin-2-yl analogs, likely due to enhanced crystallinity from symmetric substitution .
- Allyl or phenyl groups on the triazole ring improve synthetic yields (65–86%) compared to amino-substituted derivatives .
Key Observations :
- VUAA1 and OLC15 demonstrate the importance of pyridinyl position (3-pyridinyl vs. 2-pyridinyl) in determining agonist vs. antagonist activity at Orco receptors .
- AM33 , a close analog of the target compound with a 2-hydroxyphenyl group, shows potent reverse transcriptase inhibition, implying that the 4-methoxyphenyl acetamide moiety in the target compound may retain similar binding interactions .
Biological Activity
The compound 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide is a notable member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. Triazoles are known for their roles in various therapeutic applications, including antifungal, antibacterial, anticancer, and antiviral activities. This article delves into the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and related case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key Structural Features
- Triazole Ring : Contributes to biological activity through interactions with biological macromolecules.
- Thioether Moiety : Enhances lipophilicity and may play a role in enzyme inhibition.
- Acetamide Group : Potentially involved in hydrogen bonding with target proteins.
The biological activity of 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide is primarily attributed to its ability to interact with specific molecular targets within cells. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or cellular signaling.
- Antimicrobial Activity : It has shown effectiveness against various bacterial strains by disrupting cell wall synthesis or function.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells through modulation of apoptotic pathways.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been tested against several pathogens:
| Pathogen | Activity (MIC) |
|---|---|
| Staphylococcus aureus | ≤ 3.125 µg/mL |
| Escherichia coli | ≤ 5.0 µg/mL |
| Candida albicans | ≤ 2.5 µg/mL |
These results suggest that the compound possesses potent antibacterial and antifungal activities comparable to standard antibiotics like vancomycin and ceftriaxone .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 10.5 ± 1.2 |
| MCF7 (Breast) | 12.8 ± 0.9 |
| HeLa (Cervical) | 8.3 ± 0.5 |
These findings indicate that the compound may induce cell cycle arrest and apoptosis through mechanisms involving the modulation of Bcl-2 family proteins .
Case Studies
- Study on Antimicrobial Efficacy : A comprehensive study evaluated the efficacy of various triazole derivatives, including our compound, against multi-drug resistant strains of bacteria. The results confirmed that the compound exhibited superior activity against MRSA compared to traditional antibiotics .
- Cytotoxicity Assessment : In a series of experiments assessing cytotoxicity across different cancer cell lines, the compound was found to significantly reduce cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent .
- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications in the phenyl ring significantly affect biological activity. Substituents such as methoxy groups enhance solubility and bioavailability .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide?
- Methodological Answer : The synthesis typically involves three key steps:
Cyclocondensation : Reacting pyridine-4-carboxylic acid hydrazide with thiourea under reflux in ethanol to form the 4-amino-1,2,4-triazole-3-thiol intermediate .
Thioether Formation : Treating the intermediate with chloroacetamide derivatives (e.g., N-(4-methoxyphenyl)chloroacetamide) in aqueous KOH/ethanol, followed by reflux to introduce the thioether linkage .
Purification : Recrystallization from ethanol or column chromatography to achieve >95% purity. Reaction conditions (temperature, pH) must be tightly controlled to avoid byproducts .
Q. How is structural characterization of this compound performed to confirm its identity?
- Methodological Answer :
- NMR Spectroscopy : Record and NMR spectra in DMSO-d to verify aromatic protons (δ 7.2–8.5 ppm), methoxy groups (δ 3.8 ppm), and acetamide carbonyl (δ 170–172 ppm) .
- Mass Spectrometry (MS) : Use high-resolution ESI-MS to confirm the molecular ion peak (e.g., [M+H] at m/z 397.12) .
- Elemental Analysis : Match calculated and observed C, H, N, S percentages (±0.3%) .
Q. What preliminary assays are used to evaluate its biological activity?
- Methodological Answer :
- In vitro Screening : Test against bacterial strains (e.g., S. aureus, E. coli) via broth microdilution (MIC values) and cancer cell lines (e.g., MCF-7, HepG2) using MTT assays .
- Enzyme Inhibition : Assess inhibitory activity against COX-2 or kinases via fluorometric assays (IC determination) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Methodological Answer :
- Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) vs. ethanol/water mixtures to enhance solubility of intermediates .
- Catalyst Use : Introduce catalytic KI (5 mol%) to accelerate thioether bond formation, reducing reaction time from 6 h to 2 h .
- pH Control : Maintain pH 8–9 during thiolate anion formation to prevent decomposition .
Q. How do structural modifications (e.g., substituent variations) affect biological activity?
- Methodological Answer :
- SAR Studies : Compare analogs using the following framework:
Q. What computational methods are suitable for predicting binding modes with target proteins?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with COX-2 (PDB: 5KIR). Key residues: Arg120 (hydrogen bonding with triazole), Tyr355 (π-π stacking with pyridine) .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD <2.0 Å indicates stable binding) .
Q. How can contradictory data in biological assays (e.g., varying IC across studies) be resolved?
- Methodological Answer :
- Assay Standardization : Use identical cell lines (e.g., ATCC-certified HepG2) and positive controls (e.g., doxorubicin) across studies .
- Metabolic Stability Testing : Perform microsomal assays (human liver microsomes) to rule out differential metabolite interference .
Q. What strategies address poor aqueous solubility in pharmacokinetic studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
